molecular formula C16H15ClN2O3 B3059295 Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester CAS No. 96722-55-3

Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester

Cat. No. B3059295
CAS RN: 96722-55-3
M. Wt: 318.75 g/mol
InChI Key: YXGPGZVKMMRJIC-CYVLTUHYSA-N
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Description

Physical And Chemical Properties Analysis

Phenoxy acetic acid, a related compound, exists as solid crystals that are needle-shaped and colorless. It is readily soluble in ether, glacial acetic acid, and ethanol solvent with medium-strong acid (pKs = 3.17). It is used throughout the manufacture of pharmaceuticals, pesticides, fungicides, and dyes .

Scientific Research Applications

Herbicides and Pesticides

Acetic acid derivatives, including phenoxyacetic acids, play a crucial role in herbicides and pesticides. These compounds are used to control unwanted plant growth (weeds) and manage pests. The compound’s herbicidal activity may involve disrupting plant hormone pathways or inhibiting specific enzymes. Researchers explore its effectiveness in sustainable agriculture and environmental protection .

Plant Growth Regulators

Phenoxyacetic acids, such as the one , can act as plant growth regulators. They influence plant development, flowering, fruiting, and overall growth. By mimicking or altering natural plant hormones, these compounds can enhance crop yield, improve fruit quality, and optimize plant architecture. Investigating their precise mechanisms of action is essential for agricultural advancements .

Medicinal Chemistry

Researchers explore the potential of phenoxyacetic acid derivatives in medicinal chemistry. While this specific compound may not be widely studied, its structural features suggest possible applications. Scientists investigate its interactions with biological targets, such as enzymes or receptors, to develop novel drugs. The compound’s synthetic accessibility and stability are also considered .

Dye Synthesis

Phenoxyacetic acids contribute to the synthesis of dyes and pigments. By modifying their chemical structure, researchers can create vibrant and stable colorants for textiles, plastics, and other materials. Investigating the reactivity of this compound with various dye precursors and optimizing synthetic routes are essential steps in dye development .

Environmental Fate and Toxicology

Understanding the fate of phenoxyacetic acid derivatives in the environment is crucial. Researchers study their degradation pathways, persistence, and potential impact on ecosystems. Toxicological assessments evaluate their safety for humans, animals, and aquatic organisms. Such studies inform regulatory decisions and guide responsible chemical use .

Coordination Chemistry

The coordination chemistry of phenoxyacetic acid derivatives involves their interaction with metal ions. These compounds can act as ligands, forming stable complexes with metals. Researchers investigate their binding affinity, selectivity, and potential applications in catalysis, sensors, or materials science. The compound’s ability to coordinate with transition metals is an area of interest .

properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(4-phenoxyphenyl)hydrazinylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-2-21-16(20)15(17)19-18-12-8-10-14(11-9-12)22-13-6-4-3-5-7-13/h3-11,18H,2H2,1H3/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGPGZVKMMRJIC-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)OC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=C(C=C1)OC2=CC=CC=C2)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester

CAS RN

96722-55-3
Record name Acetic acid, chloro((4-phenoxyphenyl)hydrazono)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096722553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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